molecular formula C13H8F2O3 B6398750 6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% CAS No. 1261893-30-4

6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6398750
CAS RN: 1261893-30-4
M. Wt: 250.20 g/mol
InChI Key: ULBQNQREZQHDKG-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% (6F2HPA) is an important organic compound used in research applications and in the synthesis of various organic compounds. It is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol, and has a melting point of 144-146°C. 6F2HPA is a fluorinated derivative of benzoic acid and is used as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% acts as an electron-withdrawing group, which increases the acidity of the benzoic acid moiety. This increased acidity results in an increase in the reactivity of the compound, making it an ideal starting material for the synthesis of various organic compounds.
Biochemical and Physiological Effects
6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% is not known to have any direct biochemical or physiological effects. However, some of the compounds that are synthesized from 6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% may have an effect on the body. For example, certain fluoroquinolones, which are synthesized from 6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95%, have been found to have antibacterial properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% in lab experiments is its low cost and availability. It is also relatively easy to synthesize, and can be used as a starting material for the synthesis of a variety of organic compounds. However, 6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% is toxic and should be handled with caution. In addition, it is important to ensure that the compound is properly purified before use in experiments.

Future Directions

Given the wide range of applications of 6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95%, there are a number of potential future directions for research. These include the development of new synthetic methods for the synthesis of 6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% and its derivatives, as well as the exploration of new applications for the compound, such as its use in the synthesis of pharmaceuticals and other materials. In addition, research could be conducted into the potential biochemical and physiological effects of compounds synthesized from 6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95%.

Synthesis Methods

6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% can be synthesized from the reaction of 4-fluorobenzaldehyde and 3-fluoro-4-hydroxybenzyl alcohol in the presence of a base such as sodium hydroxide. The reaction is conducted in an aqueous solution at a temperature of 25-30°C for 1-2 hours. The resulting product is then purified by recrystallization from ethanol or methanol.

Scientific Research Applications

6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications, including the synthesis of organic compounds, pharmaceuticals, and other materials. It is also used as a starting material for the synthesis of a variety of fluorinated compounds. In addition, 6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% is used in the synthesis of drugs such as fluoroquinolones, which are antibiotics used to treat bacterial infections.

properties

IUPAC Name

2-fluoro-6-(3-fluoro-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-9-3-1-2-8(12(9)13(17)18)7-4-5-11(16)10(15)6-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBQNQREZQHDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689362
Record name 3,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-30-4
Record name 3,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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